molecular formula C19H20N2O3 B5022717 N-[(Z)-3-(ethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

N-[(Z)-3-(ethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5022717
M. Wt: 324.4 g/mol
InChI Key: APBOHMWVYLIPFN-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-3-(ethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both benzamide and methoxyphenyl groups in its structure contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[(Z)-3-(ethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-20-19(23)17(13-14-9-11-16(24-2)12-10-14)21-18(22)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,20,23)(H,21,22)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBOHMWVYLIPFN-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(ethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(ethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group, where nucleophiles such as hydroxide ions replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Hydroxylated benzamides.

Scientific Research Applications

N-[(Z)-3-(ethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation due to its ability to modulate specific molecular targets.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(ethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-3-(methylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
  • N-[(Z)-3-(propylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
  • N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

N-[(Z)-3-(ethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.